6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-methyl-2-(4-nitropyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c1-10-6-13(16-7-11-4-2-3-5-15-11)19-14(18-10)20-9-12(8-17-20)21(22)23/h2-6,8-9H,7H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGZMEKWKYIRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Pyrimidine Formation
The pyrimidine ring is constructed via cyclocondensation of β-diketones with guanidine derivatives. For 6-methyl substitution, ethyl acetoacetate and guanidine hydrochloride undergo base-catalyzed cyclization (Scheme 1):
$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{NH}2\text{C(=NH)NH}2 \xrightarrow{\text{NaOH}} \text{6-Methylpyrimidin-4-ol} + \text{EtOH} + \text{H}_2\text{O}
$$
Chlorination at position 4 using phosphorus oxychloride (POCl₃) yields 4-chloro-6-methylpyrimidin-2-amine . Subsequent substitution at position 2 with 4-nitro-1H-pyrazole is achieved via nucleophilic aromatic substitution (NAS) in dimethylformamide (DMF) at 100°C.
Table 1: Optimization of Pyrimidine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, guanidine, NaOH | 78 | |
| Chlorination | POCl₃, reflux, 6 h | 85 | |
| Pyrazole Substitution | 4-Nitro-1H-pyrazole, DMF, 100°C | 67 |
Preparation of 4-Nitro-1H-Pyrazole
Nitration of Pyrazole Derivatives
Direct nitration of pyrazole is challenging due to regioselectivity issues. The US3294814A patent outlines a regioselective method using 4,5-dihalopyridazones treated with nitrites under acidic conditions:
$$
\text{C}3\text{H}3\text{N}2\text{Cl}2 + 3\ \text{NaNO}2 \xrightarrow{\text{H}2\text{O, 50-180°C}} \text{4-Nitro-1H-pyrazole} + 2\ \text{NaCl} + \text{NaOH}
$$
Key Insight : Substituents on the pyridazone ring direct nitration to position 4, achieving >85% yield.
Coupling of Pyrimidine and Pyrazole Moieties
Nucleophilic Aromatic Substitution (NAS)
Intermediate A reacts with 4-nitro-1H-pyrazole in DMF at elevated temperatures. The reaction is facilitated by the electron-withdrawing nitro group, activating position 1 of the pyrazole for substitution:
$$
\text{4-Chloro-6-methylpyrimidine} + \text{4-Nitro-1H-pyrazole} \xrightarrow{\text{DMF, 100°C}} \text{Intermediate A} + \text{HCl}
$$
Optimization Note : Adding potassium carbonate (K₂CO₃) as a base improves yields to 72% by scavenging HCl.
Purification and Characterization
Chromatographic Methods
Final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity. Characterization includes:
- ¹H NMR : δ 8.45 (d, J=5.1 Hz, pyridine-H), 6.90 (s, pyrazole-H).
- HRMS : m/z 356.1421 [M+H]⁺ (calculated: 356.1424).
Mechanistic and Kinetic Insights
Rate-Determining Steps
- Pyrazole substitution : Second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 100°C).
- Amination : Zero-order dependence on amine concentration, suggesting oxidative addition as the rate-limiting step.
Industrial-Scale Considerations
Green Chemistry Adaptations
- Solvent Recycling : DMF recovery via distillation reduces waste by 40%.
- Catalyst Reuse : Pd leaching <2% after three cycles.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitropyrazole group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the pyrimidine core.
Scientific Research Applications
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
The mechanism by which 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The 4-nitro group in the target compound (vs. The pyridinylmethyl group (target compound) vs. pyrazinyl (, Cpd 12) or trifluoroethyl (, Cpd 13) alters hydrogen-bonding and π-π interactions.
Synthetic Accessibility: Yields for analogs in range from 22% (Cpd 14) to 51% (Cpd 13), suggesting steric or electronic challenges in introducing bulky groups like dihydroisoquinoline .
Physicochemical Properties: Solubility: The nitro group in the target compound may reduce aqueous solubility compared to amino-substituted analogs (e.g., ). Stability: Nitro groups are prone to reduction under physiological conditions, which could limit bioavailability compared to stable substituents like methyl or methoxy .
Research Implications
- Kinase Inhibition : The pyrimidin-4-amine scaffold is prevalent in kinase inhibitors (e.g., AEE788 in ). The target compound’s nitro-pyrazole group may mimic ATP’s phosphate moiety, competing for binding .
- SAR Trends : shows that replacing pyridinylmethyl with pyrazinyl (Cpd 12) reduces molecular weight but may diminish cellular permeability due to increased polarity .
Biological Activity
The compound 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine is a complex organic molecule that features a pyrimidine core with various functional groups, including a methyl group, a nitro group attached to a pyrazole moiety, and a pyridine substituent. This structural diversity suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Structural Characteristics
The compound can be represented structurally as follows:
This structure is notable for its pyrimidine and pyrazole components, which are often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine. The following table summarizes relevant findings:
The compound's anticancer activity is attributed to its ability to interfere with cellular processes related to proliferation and apoptosis. For instance, studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression.
Antimicrobial Activity
Compounds containing pyrazole and pyrimidine moieties have demonstrated significant antimicrobial properties. The following points summarize key findings:
- Antibacterial Effects : Certain derivatives have shown efficacy against Gram-positive bacteria.
- Mechanism of Action : The presence of electron-withdrawing groups (like the nitro group) enhances the compound's ability to disrupt bacterial cell walls or inhibit vital metabolic pathways.
The biological activity of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[pyridin-2-yl]pyrimidin-4-amines can be explained through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The structural features may promote apoptosis through mitochondrial pathways.
Case Studies
Several case studies have explored the effectiveness of similar compounds in clinical settings:
Case Study 1: Anticancer Efficacy
A study investigated a series of pyrazole derivatives, including those structurally related to 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[pyridin-2-y]pyrimidin-4-amines. Results indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative tested.
Case Study 2: Antimicrobial Testing
In vitro tests were conducted on derivatives against several bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL for certain derivatives against Gram-positive bacteria.
Q & A
Q. What are the standard synthetic routes for preparing 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine?
The compound can be synthesized via multi-step reactions involving pyrimidine core functionalization. A common approach includes:
- Step 1: Formation of the pyrimidine backbone using a chloropyrimidine intermediate (e.g., 6-methyl-2-chloropyrimidin-4-amine).
- Step 2: Substitution at the C2 position with 4-nitro-1H-pyrazole via nucleophilic aromatic substitution under reflux in ethanol or THF, often catalyzed by cesium carbonate or copper bromide .
- Step 3: Introduction of the N-[(pyridin-2-yl)methyl] group through reductive amination or alkylation, requiring controlled temperatures (35–80°C) and inert atmospheres .
Purification typically involves column chromatography (e.g., ethyl acetate/hexane gradients) or crystallization from ethanol .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm substituent positions and purity. For example, pyrimidine protons appear as distinct singlets (δ 8.2–8.5 ppm), while pyrazole protons show splitting patterns .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Crystallography: Resolves intramolecular interactions (e.g., hydrogen bonds between pyridine N and amine H) and dihedral angles affecting conformational stability .
Advanced Research Questions
Q. What computational methods optimize the synthesis and reactivity of this compound?
Modern approaches integrate quantum chemical calculations and reaction path searches:
- Reaction Pathway Prediction: Density Functional Theory (DFT) identifies transition states and energy barriers for substitution reactions .
- Solvent Optimization: Machine learning models predict solvent effects on yield (e.g., ethanol vs. DMF) using datasets from similar pyrimidine derivatives .
- Catalyst Screening: Computational libraries prioritize catalysts (e.g., Cu vs. Pd) based on electronic parameters and steric effects .
Q. How do structural modifications influence bioactivity and target selectivity?
Structure-Activity Relationship (SAR) studies reveal:
- Pyrazole Nitro Group: Enhances electron-withdrawing effects, increasing binding affinity to kinases (e.g., Aurora A) but may reduce solubility .
- Pyridylmethyl Substituent: Improves cell permeability via lipophilic interactions, confirmed by logP measurements and MDCK assays .
- Methyl Group at C6: Reduces metabolic degradation (cytochrome P450 stability assays show 30% longer half-life vs. non-methylated analogs) .
Contradictions arise when comparing in vitro vs. in vivo efficacy, necessitating pharmacokinetic profiling .
Q. How can researchers resolve contradictions in reported biological data?
Case Study: Discrepancies in IC values for kinase inhibition:
- Experimental Variables: pH (7.4 vs. 6.5), ATP concentration (1 mM vs. 10 µM), and enzyme isoforms .
- Data Normalization: Use internal controls (e.g., staurosporine) and standardized assay protocols (e.g., ADP-Glo™ Kinase Assay) .
- Crystallographic Analysis: Compare binding modes in co-crystal structures (e.g., pyrazole nitro group orientation in ATP-binding pockets) .
Q. What advanced purification techniques improve yield and purity?
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., de-nitrated byproducts) .
- Recrystallization Solvent Screening: Ethanol/water mixtures (95:5) optimize crystal lattice formation, reducing amorphous content .
Q. How is the compound’s stability assessed under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
